molecular formula C8H6N2 B594726 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) CAS No. 126877-33-6

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)

Cat. No.: B594726
CAS No.: 126877-33-6
M. Wt: 130.15 g/mol
InChI Key: KFJHFMWYZCQPGB-UHFFFAOYSA-N
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Description

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a heterocyclic compound with the molecular formula C8H6N2 It is characterized by a fused ring structure that includes a pyrrole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production. The exact industrial methods are often kept confidential by manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .

Scientific Research Applications

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds.

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest .

Properties

CAS No.

126877-33-6

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

4,8-diazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene

InChI

InChI=1S/C8H6N2/c1-5-2-10-8(1)7-4-9-3-6(5)7/h2,4H,1,3H2

InChI Key

KFJHFMWYZCQPGB-UHFFFAOYSA-N

SMILES

C1C2=CN=C1C3=C2CN=C3

Canonical SMILES

C1C2=CN=C1C3=C2CN=C3

Synonyms

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)

Origin of Product

United States

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